molecular formula C5H5ClO3 B1630740 Allyl chlorooxoacetate CAS No. 74503-07-4

Allyl chlorooxoacetate

Cat. No.: B1630740
CAS No.: 74503-07-4
M. Wt: 148.54 g/mol
InChI Key: HNOLIWBAJVIBOU-UHFFFAOYSA-N
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Description

Allyl chlorooxoacetate (CAS: 74503-07-4) is an organochlorine compound with the molecular formula C₅H₅ClO₃ and a molar mass of 148.54 g/mol. It is also known by synonyms such as allyl oxalyl chloride, 2-propen-1-yloxy chloroacetate, and chlorooxoacetic acid 2-propenyl ester .

This compound is primarily used in organic synthesis as a reactive intermediate. For example, it participates in Friedel-Crafts acylations to form glyoxalates and is critical in constructing maleimide derivatives, which are key scaffolds in medicinal chemistry . Its allyl group enhances reactivity in nucleophilic substitutions and cyclization reactions, making it valuable in synthesizing complex heterocycles .

Properties

IUPAC Name

prop-2-enyl 2-chloro-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3/c1-2-3-9-5(8)4(6)7/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOLIWBAJVIBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90996004
Record name Prop-2-en-1-yl chloro(oxo)acetate
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Molecular Weight

148.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74503-07-4
Record name 2-Propen-1-yl 2-chloro-2-oxoacetate
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Record name Allyl chlorooxoacetate
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Record name Prop-2-en-1-yl chloro(oxo)acetate
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Record name Allyl chlorooxoacetate
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Preparation Methods

Esterification of Oxalyl Chloride with Allyl Alcohol

The most widely documented method involves the direct esterification of oxalyl chloride ($$ \text{ClCOCOCl} $$) with allyl alcohol ($$ \text{CH}2=\text{CHCH}2\text{OH} $$) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution:

$$
\text{ClCOCOCl} + \text{CH}2=\text{CHCH}2\text{OH} \rightarrow \text{CH}2=\text{CHCH}2\text{OCOCOCl} + \text{HCl}
$$

Key parameters include:

  • Temperature : 0–20°C to minimize side reactions (e.g., polymerization of allyl alcohol).
  • Reaction Time : 2.33 hours for complete conversion.
  • Yield : 84.8% after purification by vacuum distillation.

This method’s simplicity and high yield make it industrially viable, though it requires stringent moisture control.

Optimization and Reaction Conditions

Zhao et al. (2010) optimized the protocol by employing a stoichiometric ratio of 1:1.2 (oxalyl chloride to allyl alcohol) in dichloromethane. The addition of pyridine as an HCl scavenger improved yields by preventing acid-catalyzed decomposition. Post-synthesis analysis via $$ ^1\text{H} $$-NMR confirmed the absence of branched isomers, highlighting the reaction’s regioselectivity.

Photocatalyzed Alkoxycarbonylation

In Situ Generation of Alkyloxalyl Chlorides

A breakthrough methodology, reported by Wang et al. (2021), utilizes alkyloxalyl chlorides generated in situ from alcohols and oxalyl chloride. This approach enables the synthesis of β-chloro esters via a photoredox-catalyzed alkoxycarbonylation of alkenes:

$$
\text{R-OH} + \text{ClCOCOCl} \rightarrow \text{R-OCOCOCl} \xrightarrow{h\nu, \text{Ir(ppy)}_3} \text{R-OCO}^\bullet + \text{CO} + \text{Cl}^-
$$

The alkoxycarbonyl radical ($$ \text{R-OCO}^\bullet $$) adds to alkenes, followed by chlorine atom transfer, yielding β-chloro esters.

Photoredox Catalysts and Reaction Parameters

  • Catalysts : Ir(ppy)$$ _3 $$ and Ru(bpy)$$ _3$$Cl$$ _2 $$ exhibit optimal activity, with Ru complexes offering faster kinetics (Table 1).
  • Solvent : Acetonitrile outperforms DMF by suppressing α,β-unsaturated ester byproducts.
  • Scope : Compatible with primary/secondary alcohols (e.g., (−)-borneol, menthol) and electron-deficient alkenes.

Table 1. Photocatalytic Alkoxycarbonylation Performance

Substrate Catalyst Yield (%) Selectivity (β:α)
Styrene Ir(ppy)$$ _3 $$ 66 >20:1
4-Fluorostyrene Ru(bpy)$$ _3$$Cl$$ _2 $$ 71 >20:1
Cholesterol-derived alkene Ir(ppy)$$ _3 $$ 21 >10:1

This method achieves yields up to 87% for sterically hindered substrates, though prolonged irradiation (12–24 hours) limits throughput.

Comparative Analysis of Synthetic Approaches

Efficiency and Scalability

  • Traditional Esterification : Superior for bulk synthesis (84.8% yield, 2.33 hours) but limited to simple substrates.
  • Photoredox Method : Enables functionalization of complex alkenes (e.g., drug intermediates) but requires specialized equipment.

Selectivity and Byproduct Formation

  • The photoredox route exhibits exceptional β-selectivity (>20:1) due to radical stability, whereas traditional methods produce negligible byproducts under optimized conditions.

Applications and Derivatives

β-Chloro Esters in Medicinal Chemistry

Allyl chlorooxoacetate derivatives, such as β-chloro-$$ N $$-allyl oxindoles, serve as precursors to neuroactive compounds like (±)-physovenine. The β-chloro group facilitates subsequent Suzuki couplings or eliminations to α,β-unsaturated esters.

Materials Science Applications

Crosslinked polymers derived from this compound exhibit enhanced thermal stability, attributed to the electron-withdrawing chlorooxo group.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride group participates in classical nucleophilic acyl substitution reactions. When treated with alcohols, it forms corresponding esters through a two-step addition-elimination mechanism . For example:

Allyl chlorooxoacetate+ROHAllyl oxaloacetate ester+HCl\text{Allyl chlorooxoacetate} + \text{ROH} \rightarrow \text{Allyl oxaloacetate ester} + \text{HCl}

This reaction proceeds under mild conditions (0°C to room temperature) without requiring catalysts . Sodium azide converts the compound to acid azides through a similar mechanism, as demonstrated in the synthesis of 3,5-dichloro-4-(prop-2-ynyloxy)benzoyl azide (74% yield) .

Photocatalytic Alkoxycarbonylchlorination

Under visible light irradiation with Ir(ppy)₃ catalyst, this compound generates alkoxycarbonyl radicals that undergo β-selective additions to alkenes :

Reaction Conditions

ParameterSpecification
CatalystIr(ppy)₃ (2 mol%)
SolventAcetonitrile/DCM (4:1)
Light Source34W Blue LEDs
Temperature25°C
Reaction Time12-48 hours

This method produces β-chloro esters with excellent regioselectivity (>20:1) and functional group tolerance :

Substrate Scope

Alkene TypeExample ProductYield (%)
StyrenesPhCH₂CH(Cl)CO₂R45-78
Cyclic AlkenesCyclohexyl derivatives62-85
Electron-DeficientEster-functionalized51-68

Polymerization and Quaternary Salt Formation

While not directly observed in the literature for this compound, analogous allyl chloride chemistry suggests potential applications :

  • Cationic polymerization with peroxide catalysts

  • Quaternary ammonium salt formation via reaction with trimethylamine

  • Hypochlorination pathways for water-soluble monomers

Key Synthetic Advantages

  • Bifunctional reactivity : Simultaneous manipulation of acyl chloride and allyl groups enables convergent syntheses

  • Mild conditions : Reactions typically occur at 0-25°C without stringent moisture exclusion

  • Scalability : Demonstrated in gram-scale preparations of terpenoid precursors

Scientific Research Applications

Organic Synthesis

Allyl chlorooxoacetate serves as a key intermediate in the synthesis of aliphatic esters and other complex organic molecules. Its reactivity is exploited in several synthetic pathways:

  • Alkoxycarbonylation Reactions : Recent studies have demonstrated that this compound can be used effectively in photocatalyzed alkoxycarbonylation reactions. This process allows for the conversion of olefins into β-chloro esters with high regioselectivity and yields . The compound acts as an alkoxycarbonyl radical precursor, which is crucial for generating desired products from readily available olefins.
  • Synthesis of Biologically Active Compounds : The compound is utilized to derive various biologically active molecules through selective functionalization. For instance, reactions involving alcohols and this compound have led to the formation of esters that are integral to drug synthesis .

Photocatalytic Applications

This compound has been shown to participate in photocatalytic reactions that facilitate the formation of complex structures under mild conditions:

  • Photoredox Catalysis : The compound can be employed as a radical precursor in photoredox catalysis, allowing for the transformation of simple olefins into more complex structures. This method has been noted for its efficiency and selectivity, providing access to a range of products without the need for harsh reagents or conditions .

Polymer Chemistry

In addition to its roles in small molecule synthesis, this compound has applications in polymer chemistry:

  • Copolymers : The compound can be copolymerized with other vinyl esters and norbornene derivatives, contributing to the development of new materials with tailored properties. Studies have indicated favorable copolymerization characteristics that enhance the mechanical and thermal properties of the resulting materials .

Case Study 1: Photocatalyzed Alkoxycarbonylation

A study demonstrated the successful use of this compound in a photocatalyzed reaction involving styrene derivatives. The reaction yielded β-chloro esters with excellent regioselectivity and minimal by-products, showcasing its effectiveness as an alkoxycarbonyl radical source .

Case Study 2: Synthesis of Bioactive Esters

Research highlighted the derivatization of naturally occurring alcohols using this compound, resulting in high yields of bioactive esters. This method was particularly noted for its ability to tolerate various functional groups, making it a valuable tool in medicinal chemistry .

Mechanism of Action

The mechanism of action of allyl chlorooxoacetate involves its reactivity with various nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the chlorooxoacetate moiety, which makes the allyl group more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Ethyl Chlorooxoacetate

  • Molecular Formula : C₄H₅ClO₃; Molar Mass : 136.53 g/mol .
  • Physical Properties : Boiling point = 134–135°C, density = 1.226 g/mL .
  • Applications: Ethyl chlorooxoacetate is widely used in synthesizing D-amino acid oxidase (DAAO) inhibitors and glyoxalates. Unlike allyl derivatives, the ethyl ester exhibits lower steric hindrance, favoring reactions with bulkier substrates .
  • Reactivity : Ethyl chlorooxoacetate is less prone to side reactions involving the ester group compared to allyl derivatives, which may undergo undesired additions at the allyl double bond .

Methyl Chlorooxoacetate

  • Molecular Formula : C₃H₃ClO₃; Molar Mass : 122.51 g/mol.
  • Applications : Used in Friedel-Crafts acylations to generate glyoxalates. However, methyl esters generally provide lower yields in multi-step syntheses due to their higher susceptibility to hydrolysis compared to allyl or ethyl esters .

Allyl Chloroformate

  • Molecular Formula : C₄H₅ClO₂; Molar Mass : 120.53 g/mol .
  • Applications : A protecting reagent for amines and alcohols. Unlike allyl chlorooxoacetate, it lacks the oxoacetate moiety, limiting its utility in forming carbonyl-containing intermediates. However, it is more stable under acidic conditions .

Allyl Acetoacetate

  • Molecular Formula : C₇H₁₀O₃; Molar Mass : 142.15 g/mol .
  • Applications : Primarily used in fragrance and polymer industries. The absence of a chlorine atom reduces its electrophilicity, making it less reactive in acylations compared to this compound .

Key Data and Comparative Analysis

Table 1: Comparative Properties of Chlorooxoacetate Derivatives

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Applications Reactivity Notes
This compound C₅H₅ClO₃ 148.54 Not reported Maleimide synthesis, glyoxalates High reactivity; prone to allyl additions
Ethyl Chlorooxoacetate C₄H₅ClO₃ 136.53 134–135 DAAO inhibitors, glyoxalates Moderate steric hindrance
Methyl Chlorooxoacetate C₃H₃ClO₃ 122.51 Not reported Friedel-Crafts acylations Susceptible to hydrolysis
Allyl Chloroformate C₄H₅ClO₂ 120.53 97–99 Amine/alcohol protection Acid-stable; no carbonyl reactivity

Biological Activity

Allyl chlorooxoacetate is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Chemical Formula : C₅H₇ClO₃
  • Molecular Weight : 150.56 g/mol

The compound features an allyl group (C₃H₅) attached to a chlorooxoacetate moiety, which contributes to its reactivity and biological interactions.

Biological Activities

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds containing chlorooxoacetate moieties can possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Cytotoxic Effects : Research indicates that this compound may induce cytotoxic effects in various cancer cell lines, potentially through apoptosis or necrosis pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity in Cancer Research :
    In vitro studies on cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was hypothesized to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
  • Enzyme Interaction Studies :
    Preliminary investigations into the enzyme inhibition capabilities of this compound revealed potential interactions with key metabolic enzymes, which could be further explored for therapeutic applications.

The biological activity of this compound is thought to stem from its ability to interact with cellular components:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, potentially disrupting microbial membranes and leading to cell lysis.

Q & A

Q. What are the key physicochemical properties of allyl chlorooxoacetate critical for experimental design?

this compound (C₅H₅ClO₃) is a colorless, reactive liquid with a boiling point of 72–73°C. It is moisture-sensitive, releasing HCl upon contact with polar solvents (e.g., water, ethanol), necessitating anhydrous conditions. Solubility in non-polar solvents (benzene, ether) ensures stability during reactions. Proper characterization via NMR and IR spectroscopy is essential to confirm purity and monitor degradation .

Q. How should this compound be safely handled and stored in laboratory settings?

Due to its flammability (UN 2920) and corrosivity, store at 0–6°C in airtight containers under inert gas. Use corrosion-resistant PPE (e.g., Silver Shield® gloves, Tychem® suits) and conduct reactions in fume hoods with emergency showers/eyewash stations. Avoid exposure to heat, sparks, or oxidizing agents .

Q. What synthetic routes are commonly employed for this compound preparation?

The compound is synthesized via esterification of chlorooxoacetic acid with allyl alcohol under catalytic acidic conditions. Alternative methods include chlorination of allyl oxalate derivatives. Reaction progress should be monitored by TLC or GC-MS to optimize yields (>95%) and minimize byproducts .

Q. What role does this compound play in pharmaceutical intermediates?

It is a key reagent in synthesizing β-lactam antibiotics like faropenem and MEN-10700. Its electrophilic carbonyl group facilitates acylation reactions in penicillin and carbapenem frameworks, requiring precise stoichiometry and low-temperature (−20°C) conditions to preserve stereochemistry .

Advanced Research Questions

Q. How can photoredox catalysis enhance the reactivity of this compound in alkoxycarbonylation?

Photocatalysts (e.g., Ir(ppy)₃) under visible light promote single-electron transfer, generating acyl radicals from this compound. Coupling with alkenes yields aliphatic esters. Optimize light intensity (450 nm) and additive (2,6-lutidine) concentrations to stabilize acyl pyridinium intermediates and achieve >80% conversion .

Q. What strategies mitigate side reactions during Friedel-Crafts acylations with this compound?

Competing hydrolysis or polymerization can be minimized by pre-mixing reagents (e.g., methyl chlorooxoacetate and AlCl₃) at −40°C. Quenching with saturated NaHCO₃ prevents HCl-induced allyl double bond addition. Use anhydrous solvents (CH₂Cl₂) and monitor via in situ FTIR to detect premature decomposition .

Q. What analytical techniques resolve mechanistic ambiguities in this compound-mediated reactions?

Stern-Volmer quenching experiments quantify excited-state interactions between photocatalysts and this compound (kq = 1.7 × 10⁸ M⁻¹s⁻¹). Electrochemical studies (cyclic voltammetry) reveal reduction potentials (Ep = −1.23 V vs. Ag/AgCl), while DFT modeling clarifies transition states in radical-chain pathways .

Q. How do steric and electronic effects influence this compound’s selectivity in multicomponent reactions?

The allyl group’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Steric hindrance from the allyl moiety directs regioselectivity in heteroaromatic acylations (e.g., pyrrole vs. furan). Kinetic studies under varying temperatures (0–50°C) and solvent polarities (DMF vs. THF) validate these effects .

Q. What environmental and toxicity considerations apply to this compound waste management?

Neutralize waste with cold alkaline solutions (10% NaOH) to convert residual HCl into NaCl. Incinerate organic fractions at >850°C with scrubbers to capture Cl⁻ emissions. Chronic exposure studies (OECD 451) indicate moderate ecotoxicity (LC50 = 12 mg/L in Daphnia magna), necessitating containment protocols .

Tables

Table 1: Key Reaction Parameters for this compound in Photoredox Catalysis

ParameterOptimal ConditionImpact on Yield
Light wavelength450 nmMaximizes *Ir(ppy)₃ excitation
2,6-Lutidine concentration2.0 equivStabilizes acyl pyridinium salt
Temperature25°CBalances radical stability and reactivity
Reaction time12–16 hrsEnsures complete conversion

Table 2: Hazard Classification of this compound (UN 2920)

PropertyClassificationPrecautionary Measure
FlammabilityClass 3 (liquid)Store away from ignition sources
CorrosivityClass 8Use glass-lined reactors
ReactivityWater-sensitiveAnhydrous workup

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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